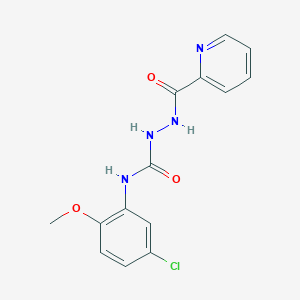
N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide, also known as CMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMH is a hydrazinecarboxamide derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. Research has shown that N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood. However, research has shown that N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide can induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and -9. N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Furthermore, N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been shown to activate AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been shown to induce cell cycle arrest and apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Inflammation is a complex process involving various biochemical pathways, and N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments is its potential therapeutic applications. N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has shown promise in the treatment of various diseases, making it an attractive compound for further research. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide. One area of research is the development of more efficient synthesis methods for N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide. Another area of research is the identification of the exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide. Additionally, further research is needed to determine the efficacy and safety of N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide in human clinical trials. Finally, research is needed to explore the potential use of N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide in combination with other therapeutic agents for the treatment of various diseases.
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide is a chemical compound that has shown promise in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications, and research has shown that it has anticancer and anti-inflammatory properties. While there are some limitations to using N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments, its potential therapeutic applications make it an attractive compound for further research. Future research should focus on developing more efficient synthesis methods for N-(5-chloro-2-methoxyphenyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide, identifying its exact mechanism of action, and exploring its potential use in combination with other therapeutic agents.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridine-2-carbonylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c1-22-12-6-5-9(15)8-11(12)17-14(21)19-18-13(20)10-4-2-3-7-16-10/h2-8H,1H3,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGVRLZAWNHJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49829424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



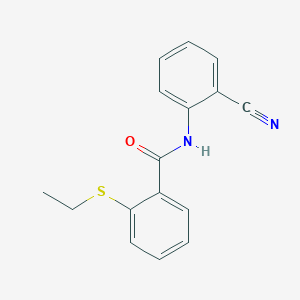
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4117771.png)
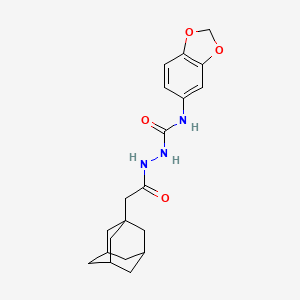
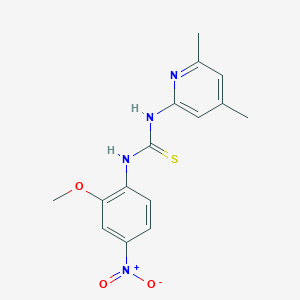
![N'-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B4117793.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4117799.png)
![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)
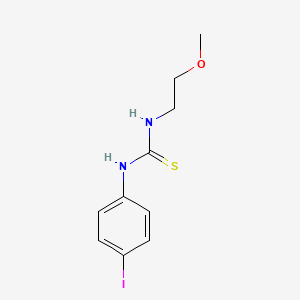
![N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine](/img/structure/B4117820.png)
![2-{4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4117822.png)
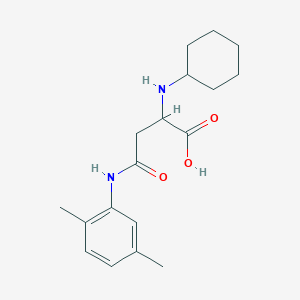
![N-[4-(aminosulfonyl)phenyl]-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4117837.png)
![ethyl 4-({[2-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4117842.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4117845.png)